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Compound of Interest

Compound Name: TAMRA-PEG3-biotin

Cat. No.: B8106385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TAMRA-PEG3-biotin is a versatile dual-labeling reagent that incorporates a bright, orange-red

fluorescent dye (TAMRA), a hydrophilic polyethylene glycol (PEG) spacer, and a high-affinity

tag (biotin) into a single molecule. This combination makes it an invaluable tool for a wide

range of applications in molecular biology, diagnostics, and drug development. The TAMRA

fluorophore allows for sensitive detection and quantification of labeled oligonucleotides, while

the biotin moiety enables efficient capture, immobilization, and purification through its strong

and specific interaction with streptavidin. The PEG3 spacer enhances aqueous solubility and

reduces steric hindrance, ensuring that both the dye and the biotin are accessible for their

respective functions.[1]

These application notes provide detailed protocols for the labeling of amino-modified

oligonucleotides with TAMRA-PEG3-biotin, as well as methods for the purification and

characterization of the resulting conjugates. Additionally, we describe key applications of these

dual-labeled oligonucleotides.

Physicochemical Properties and Specifications
A clear understanding of the properties of TAMRA-PEG3-biotin is essential for its effective use

in labeling protocols.
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Property Value Reference

Molecular Formula C₄₃H₅₄N₆O₉S [2]

Molecular Weight ~831.0 g/mol [2]

Appearance Red solid [3]

Excitation Maximum (λex) ~546 nm [4]

Emission Maximum (λem) ~576 nm [4]

Extinction Coefficient (ε) ~95,000 cm⁻¹M⁻¹ at 546 nm [4]

Solubility
Soluble in DMSO, DMF, and

water
[3]

Storage
Store at -20°C, protected from

light and moisture.
[2]

Experimental Protocols
Protocol 1: Labeling of Amino-Modified
Oligonucleotides
This protocol describes the covalent conjugation of TAMRA-PEG3-biotin NHS ester to an

oligonucleotide containing a primary amine. The reaction involves the formation of a stable

amide bond between the N-hydroxysuccinimide (NHS) ester of the labeling reagent and the

amino group on the oligonucleotide.

Materials:

Amino-modified oligonucleotide

TAMRA-PEG3-biotin NHS ester

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

0.1 M Sodium bicarbonate buffer (pH 8.5-9.0)

Nuclease-free water
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Microcentrifuge tubes

Procedure:

Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the 0.1

M sodium bicarbonate buffer to a final concentration of 1-5 mM.

Prepare the TAMRA-PEG3-biotin Solution: Immediately before use, dissolve the TAMRA-
PEG3-biotin NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

Reaction Setup: In a microcentrifuge tube, combine the amino-modified oligonucleotide

solution with a 5-20 molar excess of the dissolved TAMRA-PEG3-biotin. The final reaction

volume should be kept as small as possible to ensure high concentrations of reactants.

Incubation: Vortex the reaction mixture gently and incubate in the dark at room temperature

for 2-4 hours, or overnight at 4°C.

Quenching (Optional): The reaction can be quenched by adding a final concentration of 100

mM Tris-HCl, pH 8.0, and incubating for an additional 30 minutes at room temperature.

Caption: Workflow for labeling oligonucleotides with TAMRA-PEG3-biotin.

Protocol 2: Purification of Labeled Oligonucleotides by
RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective

method for purifying the TAMRA-PEG3-biotin labeled oligonucleotide from unreacted starting

materials and byproducts.[1] The hydrophobicity of the TAMRA moiety allows for excellent

separation.[5]

Materials:

Crude labeled oligonucleotide reaction mixture

RP-HPLC system with a C18 column

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8106385?utm_src=pdf-body
https://www.benchchem.com/product/b8106385?utm_src=pdf-body
https://www.benchchem.com/product/b8106385?utm_src=pdf-body
https://www.benchchem.com/product/b8106385?utm_src=pdf-body
https://www.benchchem.com/product/b8106385?utm_src=pdf-body
https://www.benchchem.com/product/b8106385?utm_src=pdf-body
https://www.mz-at.de/media/fileadmin/user_upload/Downloads/waters/Applications_Notes_Guides/waters_xterra_ms-c18_dually-labeled-synthetic-oligonucleotides_uhplc_applications.pdf
https://www.labcluster.com/News3/oligonucleotide-purification-guidelines.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase B: Acetonitrile

Nuclease-free water

Procedure:

Sample Preparation: Dilute the crude labeling reaction mixture with Mobile Phase A.

HPLC Setup:

Column: C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm)

Flow Rate: 1.0 mL/min

Detection: Monitor absorbance at 260 nm (for oligonucleotide) and 550 nm (for TAMRA).

Gradient Elution: A typical gradient is as follows:

Time (min) % Mobile Phase B (Acetonitrile)

0 5

30 50

35 95

40 95

41 5

50 5

Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at

both 260 nm and 550 nm. This peak represents the dual-labeled oligonucleotide.

Post-Purification: Lyophilize the collected fractions to remove the volatile mobile phase.

Resuspend the purified, labeled oligonucleotide in a suitable nuclease-free buffer or water.

Caption: RP-HPLC purification workflow for labeled oligonucleotides.
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Protocol 3: Characterization of Labeled
Oligonucleotides
Quantification and Degree of Labeling (DOL):

The concentration and labeling efficiency can be determined using UV-Vis spectrophotometry.

Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A₂₆₀) and 550 nm

(A₅₅₀).

Calculate the concentration of the oligonucleotide:

First, calculate the contribution of the TAMRA dye to the absorbance at 260 nm. A

correction factor (CF) of 0.3 is typically used for TAMRA (A₂₆₀ = CF × A₅₅₀).

Corrected A₂₆₀ = A₂₆₀ - (A₅₅₀ × 0.3)

Oligonucleotide Concentration (M) = Corrected A₂₆₀ / ε₂₆₀ (where ε₂₆₀ is the molar

extinction coefficient of the oligonucleotide).

Calculate the concentration of the TAMRA dye:

TAMRA Concentration (M) = A₅₅₀ / ε₅₅₀ (where ε₅₅₀ is the molar extinction coefficient of

TAMRA, ~95,000 M⁻¹cm⁻¹).

Calculate the Degree of Labeling (DOL):

DOL = TAMRA Concentration / Oligonucleotide Concentration

Purity Assessment:

The purity of the labeled oligonucleotide can be assessed by analytical RP-HPLC or denaturing

polyacrylamide gel electrophoresis (PAGE). A single, sharp peak in the HPLC chromatogram or

a single band on the gel indicates high purity.

Applications
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The dual functionality of TAMRA-PEG3-biotin labeled oligonucleotides opens up a wide array

of applications in molecular biology and beyond.

Fluorescence-Based Detection and Imaging
The TAMRA fluorophore allows for the direct visualization and quantification of the labeled

oligonucleotide in various assays.

Fluorescence Microscopy: Labeled oligonucleotides can be used as probes in fluorescence

in situ hybridization (FISH) to visualize the localization of specific DNA or RNA sequences

within cells.

Flow Cytometry: Quantify the uptake of labeled oligonucleotides into cells or analyze cell

populations based on the binding of the oligonucleotide probe.

Affinity Capture and Pull-Down Assays
The biotin tag enables the specific capture and isolation of the labeled oligonucleotide and its

binding partners using streptavidin-coated surfaces, such as magnetic beads or microplates.[6]

[7][8][9][10]

Protein-DNA/RNA Interaction Studies: Biotinylated oligonucleotides can be used to pull down

interacting proteins from cell lysates for identification by mass spectrometry or Western

blotting.[7][8]

Enrichment of Specific Nucleic Acids: Isolate specific DNA or RNA sequences from complex

mixtures for downstream analysis.

Caption: Workflow for a pull-down assay using a biotinylated probe.

Fluorescence Polarization (FP) Assays
FP is a powerful technique for studying molecular interactions in a homogeneous solution.[3]

[11][12][13][14] When a small, fluorescently labeled oligonucleotide binds to a larger molecule

(e.g., a protein), the rotational motion of the oligonucleotide slows down, leading to an increase

in the fluorescence polarization signal.
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Binding Affinity Measurements: Determine the dissociation constant (Kd) of protein-

DNA/RNA interactions by titrating the protein with a fixed concentration of the TAMRA-

labeled oligonucleotide.

High-Throughput Screening (HTS): Screen for inhibitors of protein-nucleic acid interactions

by monitoring the displacement of the labeled oligonucleotide from the protein, which results

in a decrease in fluorescence polarization.

Caption: Principle of fluorescence polarization for binding assays.

Troubleshooting
Problem Possible Cause Suggested Solution

Low Labeling Efficiency

- Inactive NHS ester due to

moisture.- Low pH of the

reaction buffer.- Insufficient

molar excess of the labeling

reagent.

- Use anhydrous DMSO/DMF

and fresh reagent.- Ensure the

buffer pH is between 8.5 and

9.0.- Increase the molar

excess of TAMRA-PEG3-

biotin.

Multiple Peaks in HPLC

- Incomplete reaction.-

Degradation of the

oligonucleotide or dye.-

Presence of dye isomers.

- Optimize reaction time and

temperature.- Ensure proper

storage and handling of

reagents.- Collect all closely

eluting peaks that absorb at

both wavelengths and pool

them.

High Background in Assays

- Incomplete removal of

unbound label.- Non-specific

binding of the labeled

oligonucleotide.

- Ensure thorough purification

of the labeled oligonucleotide.-

Include appropriate blocking

agents (e.g., BSA, salmon

sperm DNA) in your assay

buffer.
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TAMRA-PEG3-biotin is a powerful and versatile reagent for the dual labeling of

oligonucleotides. The detailed protocols and application notes provided here offer a

comprehensive guide for researchers to effectively utilize this tool in their studies of nucleic

acid interactions and function. The combination of fluorescence detection and affinity capture in

a single molecule streamlines experimental workflows and enables a wide range of sensitive

and specific assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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